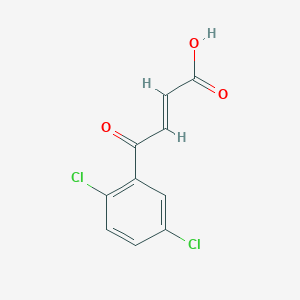
1-(4-Ethylphenyl)-1-butanol
概要
説明
1-(4-Ethylphenyl)-1-butanol is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a butanol backbone and an ethylphenyl group attached to the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzylmagnesium bromide reacts with butanal. The reaction is typically carried out in anhydrous diethyl ether or tetrahydrofuran as the solvent, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-(4-ethylphenyl)-1-butanal. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired reduction.
化学反応の分析
Types of Reactions: 1-(4-Ethylphenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(4-ethylphenyl)-1-butanal or further to 1-(4-ethylphenyl)-1-butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-(4-ethylphenyl)-1-butane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming 1-(4-ethylphenyl)-1-bromobutane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: 1-(4-Ethylphenyl)-1-butanal, 1-(4-Ethylphenyl)-1-butanoic acid.
Reduction: 1-(4-Ethylphenyl)-1-butane.
Substitution: 1-(4-Ethylphenyl)-1-bromobutane.
科学的研究の応用
1-(4-Ethylphenyl)-1-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 1-(4-Ethylphenyl)-1-butanol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The ethylphenyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
1-(4-Methylphenyl)-1-butanol: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethylphenyl)-2-butanol: Similar structure but with the hydroxyl group on the second carbon.
1-(4-Ethylphenyl)-1-propanol: Similar structure but with a propanol backbone instead of butanol.
Uniqueness: 1-(4-Ethylphenyl)-1-butanol is unique due to the specific positioning of the ethyl group and the hydroxyl group on the butanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.
特性
IUPAC Name |
1-(4-ethylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-5-12(13)11-8-6-10(4-2)7-9-11/h6-9,12-13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBGYFYUCRRINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303761 | |
| Record name | 4-Ethyl-α-propylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166337-43-5 | |
| Record name | 4-Ethyl-α-propylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166337-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-α-propylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














